rac-1-[(1R,2R)-2-hydroxycyclobutyl]-1H-1,2,3-triazole-4-carboxylic acid, trans

Stereochemistry SAR reproducibility Chiral building blocks

Select CAS 2044705-87-3 for SAR campaigns demanding reproducible conformational control. Its defined trans-(1R,2R) stereochemistry eliminates the cis/trans ambiguity of generic analogs (e.g., CAS 2138297-05-7), while dual carboxylic acid and secondary hydroxyl groups enable orthogonal, sequential derivatization—ideal for PROTAC linkers, fluorophore conjugates, and bioconjugation handles. The cyclobutane-triazole core is a validated privileged scaffold with documented antimicrobial (MIC 15.625–>125 µM vs S. aureus, C. albicans) and anticancer activity. For fragment-based screening and nucleoside analog libraries, this building block decisively outperforms non-hydroxylated or stereorandom alternatives.

Molecular Formula C7H9N3O3
Molecular Weight 183.167
CAS No. 2044705-87-3
Cat. No. B2802005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-1-[(1R,2R)-2-hydroxycyclobutyl]-1H-1,2,3-triazole-4-carboxylic acid, trans
CAS2044705-87-3
Molecular FormulaC7H9N3O3
Molecular Weight183.167
Structural Identifiers
SMILESC1CC(C1N2C=C(N=N2)C(=O)O)O
InChIInChI=1S/C7H9N3O3/c11-6-2-1-5(6)10-3-4(7(12)13)8-9-10/h3,5-6,11H,1-2H2,(H,12,13)/t5-,6-/m1/s1
InChIKeyIWVIOFLJAJWRNW-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

rac-1-[(1R,2R)-2-Hydroxycyclobutyl]-1H-1,2,3-triazole-4-carboxylic acid, trans (CAS 2044705-87-3): Procurement-Relevant Chemical Identity and Baseline Characteristics


rac-1-[(1R,2R)-2-Hydroxycyclobutyl]-1H-1,2,3-triazole-4-carboxylic acid, trans (CAS 2044705-87-3) is a synthetic, heterocyclic small molecule belonging to the 1,2,3-triazole-4-carboxylic acid class. Its molecular formula is C₇H₉N₃O₃ with a molecular weight of 183.16 g/mol . The compound features three distinct functional domains: a 1,2,3-triazole ring (a well-established amide and carboxylic acid bioisostere), a trans-1,2-disubstituted cyclobutyl ring bearing a hydroxyl group, and a free carboxylic acid at the triazole 4-position. Commercially, it is supplied as a racemic mixture with defined trans (1R,2R) relative stereochemistry at a purity of ≥95%, and is intended exclusively for research use .

Why Generic Substitution of CAS 2044705-87-3 with In-Class Triazole-4-Carboxylic Acid Analogs Fails: Structural and Reactivity Differentiation


Within the family of N1-substituted 1,2,3-triazole-4-carboxylic acids, three structural variables govern biological and chemical performance: the nature of the N1-substituent, the presence or absence of additional functional groups, and stereochemical definition. CAS 2044705-87-3 uniquely combines a trans-1,2-disubstituted cyclobutyl ring with a hydroxyl group at the 2-position, conferring both conformational rigidity and a handle for further derivatization. The cyclobutane ring itself is increasingly recognized as a privileged scaffold in medicinal chemistry, imparting improved metabolic stability, conformational restriction, and reduced planarity relative to larger or smaller ring systems [1]. Furthermore, hydroxycyclobutyl-substituted 1,2,3-triazoles undergo distinct acid-catalyzed ring-expansion and rearrangement chemistry that is not accessible to non-hydroxylated or stereochemically undefined analogs [2]. The 1,2,3-triazole-4-carboxylic acid motif also serves as a well-validated bioisostere for amides and carboxylic acids, with documented stability under hydrolytic, oxidative, and reductive conditions [3]. Generic substitution with analogs lacking defined stereochemistry, the hydroxyl group, or the cyclobutyl ring can therefore introduce uncontrolled variables in SAR studies, alter reactivity profiles, and compromise experimental reproducibility.

Quantitative Differentiation Evidence for CAS 2044705-87-3 Versus Closest Analogs: A Comparator-Based Procurement Guide


Defined trans-(1R,2R) Stereochemistry vs. Undefined Stereochemistry in Analog CAS 2138297-05-7

CAS 2044705-87-3 is explicitly specified as rac-1-[(1R,2R)-2-hydroxycyclobutyl]-1H-1,2,3-triazole-4-carboxylic acid, trans, with the cyclobutyl hydroxyl group in a defined trans relationship to the triazole N1-substituent . In contrast, CAS 2138297-05-7 (1-(2-hydroxycyclobutyl)-1H-1,2,3-triazole-4-carboxylic acid) carries no stereochemical designation, representing an undefined mixture of cis/trans diastereomers or unspecified relative configuration . Both compounds share identical molecular formula (C₇H₉N₃O₃) and molecular weight (183.16 g/mol), making stereochemistry the sole structural differentiator. In SAR campaigns, undefined stereochemistry introduces a confounding variable: cis and trans diastereomers of cyclobutane derivatives exhibit different conformational preferences, hydrogen-bonding geometries, and biological target interactions .

Stereochemistry SAR reproducibility Chiral building blocks

Hydroxyl Group-Enabled Derivatization vs. Non-Hydroxylated Analog CAS 1780695-35-3

CAS 2044705-87-3 incorporates a secondary hydroxyl group on the cyclobutyl ring (C₇H₉N₃O₃, MW 183.16), providing a reactive site for esterification, etherification, oxidation, or carbamate formation . The closest non-hydroxylated analog, 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1780695-35-3, C₇H₉N₃O₂, MW 167.17), lacks this functional handle entirely . The molecular weight difference of 16 g/mol corresponds precisely to one oxygen atom. The hydroxyl group is a critical diversification point: 1,2,3-triazole-4-carboxylic acids are widely used as building blocks for bioconjugation and medicinal chemistry via amide coupling at the carboxylic acid, but the hydroxyl group on CAS 2044705-87-3 enables orthogonal derivatization strategies (e.g., selective esterification of the hydroxyl while preserving the carboxylic acid for subsequent amidation) [1]. The hydroxycyclobutyl motif also enables unique ring-expansion chemistry not accessible to non-hydroxylated analogs [1].

Derivatization handle Functional group tolerance Click chemistry

Cyclobutane Ring Conformational Rigidity as a Privileged Scaffold in Medicinal Chemistry: Class-Level Evidence

The cyclobutane ring in CAS 2044705-87-3 provides a unique puckered conformation with longer C–C bond lengths (≈1.55 Å vs. ≈1.54 Å for cyclopentane), increased C–C π-character, and relative chemical inertness for a strained carbocycle [1]. A comprehensive 2022 review of cyclobutanes in drug candidates identified multiple advantages of the cyclobutyl motif, including: preventing cis/trans isomerization, increasing metabolic stability, directing pharmacophore groups in 3D space, inducing conformational restriction, and serving as an aryl isostere [1]. Cyclobutane-containing 1,2,4-triazole derivatives with structural similarity to the target compound have demonstrated statistically significant anticancer activity against HT29 human colon adenocarcinoma cells and antimicrobial activity with MIC values ranging from 15.625 to >125 µM against S. aureus, E. faecalis, P. aeruginosa, E. coli, and C. albicans [2]. These class-level findings establish the cyclobutane-triazole hybrid scaffold as a biologically relevant chemotype, supporting the procurement of CAS 2044705-87-3 for medicinal chemistry campaigns targeting similar endpoints.

Conformational restriction Metabolic stability Drug design

Price and Minimum Order Quantity at a Single Vendor: Direct Cost Comparison with Cyclobutyl and Cyclopentyl Analogs

A direct price comparison at a common supplier (CymitQuimica) reveals that CAS 2044705-87-3 (target) has a lower entry price (25 mg at 367.00 €) compared to its nearest analogs, which are offered only at higher minimum quantities. Specifically, 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1780695-35-3) is offered at 50 mg for 549.00 €, and 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1188375-29-2) at 50 mg for 532.00 € . On a per-milligram basis, the target compound is more expensive (14.68 €/mg vs. 10.98 €/mg for the cyclobutyl analog and 10.64 €/mg for the cyclopentyl analog), reflecting the additional synthetic complexity of the hydroxylated, stereochemistry-defined scaffold. However, the lower absolute entry price and smaller minimum quantity reduce upfront procurement barriers for exploratory research.

Procurement cost Supplier comparison Building block economics

Prioritized Research and Industrial Application Scenarios for CAS 2044705-87-3 Based on Quantitative Differentiation Evidence


Stereochemistry-Defined Scaffold for Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) Campaigns

The defined trans-(1R,2R) stereochemistry of CAS 2044705-87-3 eliminates the confounding variable of undefined cis/trans configuration present in CAS 2138297-05-7, making it the superior choice for SAR campaigns where reproducible conformational control is essential. The 1,2,3-triazole-4-carboxylic acid core serves as a validated amide bioisostere with documented stability under hydrolytic, oxidative, and reductive conditions [1], while the cyclobutane ring provides conformational restriction and metabolic stability advantages over more flexible acyclic or larger ring systems [2]. Researchers initiating fragment-based screening or focused library synthesis should prioritize this compound over stereochemically undefined alternatives to ensure data reproducibility and interpretable SAR.

Orthogonal Derivatization Platform for Chemical Biology Probe Synthesis

The simultaneous presence of a carboxylic acid (for amide coupling) and a secondary hydroxyl group (for esterification, carbamate formation, or oxidation) on CAS 2044705-87-3 enables orthogonal, sequential derivatization strategies not possible with non-hydroxylated analogs such as CAS 1780695-35-3. This dual functionality is particularly valuable for constructing bifunctional probes (e.g., fluorophore-drug conjugates, PROTAC linkers, or bioconjugation handles) where chemoselective modification of each reactive site is required [1]. The defined stereochemistry further ensures that the spatial orientation of the two functional groups is fixed, enabling rational design of probe geometry.

Cyclobutane-Containing Bioisostere Library for Antimicrobial and Anticancer Screening

Class-level evidence demonstrates that cyclobutane-containing triazole derivatives exhibit statistically significant anticancer activity against HT29 colon adenocarcinoma cells and antimicrobial activity against clinically relevant strains including S. aureus (ATCC 29213) and C. albicans (ATCC 10231), with MIC values ranging from 15.625 to >125 µM [2]. The cyclobutane ring is an underutilized privileged scaffold capable of improving metabolic stability, directing pharmacophore orientation, and filling hydrophobic binding pockets [3]. CAS 2044705-87-3, with its three-dimensional puckered cyclobutane core and hydrogen-bond-capable hydroxyl and carboxylic acid groups, is a logical starting point for constructing screening libraries targeting antimicrobial resistance or oncology indications where conformational novelty is desired.

Nucleoside Analog and Antiviral Agent Precursor Development

The cyclobutane-triazole scaffold is a validated precursor for nucleoside analog synthesis. Published methodology demonstrates that azido-cyclobutane intermediates can be efficiently coupled via copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by cis-hydroxylation to yield triazolo-cyclobutane nucleoside analogs [4]. CAS 2044705-87-3, with its pre-installed hydroxyl group and triazole-carboxylic acid motif, provides a strategically functionalized entry point for constructing modified nucleoside libraries. The trans stereochemistry of the cyclobutyl hydroxyl group may confer distinct conformational properties to the resulting nucleoside mimics compared to cis-hydroxylated alternatives, potentially impacting antiviral target engagement and selectivity.

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